molecular formula C24H20F4N4O3 B11498045 4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11498045
M. Wt: 488.4 g/mol
InChI Key: IUVCOGYOXAMTGT-UHFFFAOYSA-N
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Description

4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine, nitro, and trifluoromethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the coupling of the intermediate with a benzamide derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the fluorine or nitro positions .

Scientific Research Applications

4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Properties

Molecular Formula

C24H20F4N4O3

Molecular Weight

488.4 g/mol

IUPAC Name

4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C24H20F4N4O3/c25-19-8-6-16(14-22(19)32(34)35)23(33)29-20-15-17(24(26,27)28)7-9-21(20)31-12-10-30(11-13-31)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,29,33)

InChI Key

IUVCOGYOXAMTGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC(=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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